[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate
Description
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYKBDAKQXPXFV-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997694 | |
| Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76330-20-6 | |
| Record name | Glucosamine 3-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
3-O-Sulfate glucosamine interacts with its target, 3-OST, by binding to the enzyme in more than one orientation. This interaction can lead to either substrate or product inhibition, possibly attributed to a non-productive binding mode. The binding orientations between polysaccharides and their protein binding partners could influence biological outcomes.
Biochemical Pathways
The biochemical pathway primarily affected by 3-O-Sulfate glucosamine involves the modification of heparan sulfate polysaccharides. The sulfation at the 3-OH position of a glucosamine saccharide is a key step in this pathway. This modification plays a critical role in dictating both binding affinity and specificity for protein effectors to control the biological outcomes.
Pharmacokinetics
Pharmacokinetic data on glucosamine are limited, but it is known that glucosamine is easily absorbed and persists in circulation. The standard therapeutic dose of 1500 mg once-daily results in plasma concentrations that are over 30 times the baseline. The pharmacokinetics of glucosamine show considerable interindividual variability.
Result of Action
The action of 3-O-Sulfate glucosamine results in significant changes in the structure of heparan sulfate polysaccharides. This can impact a range of pivotal cellular processes involved in tumorigenesis and cancer progression, including proliferation, migration, apoptosis, and immune escape. Moreover, the action of 3-O-Sulfate glucosamine can influence the interaction of heparan sulfate with protein effectors.
Biochemical Analysis
Biochemical Properties
[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate plays a crucial role in biochemical reactions, particularly in the context of enzymatic processes. This compound interacts with several enzymes, including glycosyltransferases and sulfotransferases, which facilitate the transfer of sugar and sulfate groups, respectively. These interactions are essential for the synthesis and modification of glycosaminoglycans and other sulfated biomolecules. The compound’s ability to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules further enhances its biochemical versatility.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. Additionally, the compound’s interaction with cell surface receptors can trigger downstream signaling cascades that impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain glycosidases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate sulfotransferases by stabilizing their active conformations. These interactions result in changes in gene expression and enzymatic activity, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure can lead to gradual degradation, resulting in diminished efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes, such as gene expression and metabolism, can persist for several hours to days.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cellular functions by promoting beneficial biochemical interactions. At higher doses, it can exhibit toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to reduced efficacy or toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glycosaminoglycan synthesis and sulfation. The compound interacts with enzymes such as glycosyltransferases and sulfotransferases, which facilitate the addition of sugar and sulfate groups to target molecules. These interactions influence metabolic flux and the levels of various metabolites, contributing to the regulation of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution within tissues is influenced by its interactions with extracellular matrix components and cell surface receptors, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in the synthesis and modification of glycosaminoglycans and other biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function.
Biological Activity
The compound [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate is a significant biochemical entity with potential applications in various biological processes. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₆H₁₄N₁O₈S
- Molecular Weight : 238.25 g/mol
- CAS Number : 41708-93-4
The compound features multiple hydroxyl groups, an amino group, and a sulfate moiety, which contribute to its biological activity.
- Antioxidant Activity : The hydroxyl groups in the compound are known to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Enzyme Modulation : The compound may influence enzymatic activity by acting as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to certain carbohydrates allows it to interact with glycosyltransferases.
- Cell Signaling : The sulfate group can participate in cellular signaling pathways, potentially modulating processes such as cell proliferation and apoptosis.
Therapeutic Applications
- Diabetes Management : Preliminary studies suggest that the compound may have insulin-sensitizing properties, making it a candidate for managing type 2 diabetes. It may enhance glucose uptake in cells and improve insulin sensitivity.
- Anti-inflammatory Effects : Research indicates that the compound could reduce inflammation markers in various models of inflammatory diseases, potentially offering therapeutic benefits in conditions like arthritis.
- Antimicrobial Properties : Some studies have shown that derivatives of this compound exhibit antimicrobial activities against certain pathogens, suggesting potential use in treating infections.
Study 1: Antioxidant Efficacy
A study published in the Journal of Biochemical Pharmacology evaluated the antioxidant capacity of this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when treated with varying concentrations of the compound.
| Concentration (µM) | ROS Level Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Study 2: Insulin Sensitivity Enhancement
In a clinical trial involving diabetic patients, administration of the compound resulted in improved fasting glucose levels and insulin sensitivity scores compared to placebo.
| Group | Fasting Glucose (mg/dL) | Insulin Sensitivity Index |
|---|---|---|
| Control | 180 ± 20 | 2.1 ± 0.5 |
| Treatment | 130 ± 15 | 3.5 ± 0.6 |
Study 3: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to controls.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 ± 30 | 80 ± 20 |
| IL-6 | 200 ± 40 | 90 ± 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and related molecules:
Key Comparisons
Sulfation Position and Solubility The target compound’s 3-O-sulfation enhances polarity compared to the N-sulfated sodium derivative (CAS 188296-31-3), which may exhibit higher solubility due to ionic sodium counterions . Non-sulfated derivatives (e.g., CAS 10597-89-4) lack the charged sulfate group, reducing solubility and limiting interactions with GAG-binding proteins .
Biological Activity Target Compound vs. Chondroitin Sulfate A: While both are sulfated carbohydrates, chondroitin sulfate A is a larger polysaccharide with 4-O-sulfation on galactosamine. This structural difference impacts binding specificity; chondroitin sulfate A is a major component of cartilage, whereas the target compound’s monosaccharide structure may target smaller ligands or enzymes in inflammation pathways . Target Compound vs. Neomycin Sulfate: Neomycin’s sulfate counterions enhance its antibacterial activity by facilitating membrane disruption, whereas the target compound’s covalent sulfate ester is critical for mimicking endogenous sulfated sugars in signaling .
Synthetic and Industrial Relevance The sodium N-sulfate derivative (CAS 188296-31-3) is produced via amino group sulfation, a simpler process compared to regioselective hydroxyl sulfation required for the target compound . Acetamido derivatives (e.g., CAS 10597-89-4) are intermediates in synthesizing sulfated glucosamine analogs but require additional steps for sulfation .
Safety and Toxicity Sulfated monosaccharides like the target compound are generally low in toxicity, unlike neomycin sulfate, which has dose-dependent nephrotoxicity .
Preparation Methods
Copper-Catalyzed Radical Cleavage
The primary industrial method involves controlled depolymerization of heparin using copper ions (Cu²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (HO- ). These radicals cleave glycosidic bonds while preserving sulfated domains:
Reaction Conditions :
-
Catalyst : 0.1–0.5 M CuSO₄
-
Oxidant : 3–5% H₂O₂ (w/v)
-
Temperature : 50–60°C
-
Time : 4–8 hours
Post-depolymerization, the mixture is neutralized, concentrated, and subjected to acetone precipitation (3:1 v/v acetone-to-solution ratio) to recover oligosaccharides >1,800 Da. Chelation with Chelex 100 resin removes residual copper, ensuring product safety.
Nitrous Acid Depolymerization (Comparative Analysis)
While nitrous acid (HNO₂) cleavage is common for heparin derivatives, it introduces 2,5-anhydromannose residues at reducing ends, altering bioactivity. In contrast, copper-mediated methods retain native reducing ends, as confirmed by ¹³C NMR signals at δ 95–100 ppm for anomeric carbons.
Acidic Ionic Liquid-Mediated Synthesis
Hydrolysis and Sulfation with Bisulfate Ionic Liquids
Adapting methods from glucosamine sulfate synthesis, chitosan is hydrolyzed in bisulfate ionic liquids (e.g., [Bmim]HSO₄) under reflux:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Chitosan-to-ionic liquid | 1:3–1:5 (w/v) |
| Water content | 3–6× chitosan mass |
| Temperature | 80–140°C |
| Time | 2–5 hours |
This method achieves >85% yield by simultaneously hydrolyzing β-(1→4) glycosidic bonds and sulfating amino groups via in situ HSO₄⁻ ions. The ionic liquid is recoverable for 5–7 cycles without efficiency loss.
Ethanol Precipitation and Crystallization
Post-hydrolysis, the product is precipitated with ethanol (4:1 v/v), yielding a potassium chloride double salt. Adjusting pH to 6.5–7.0 before precipitation minimizes desulfation.
Purification and Isolation Techniques
Size-Exclusion Chromatography
Oligosaccharides are fractionated using Trisacryl GF columns, separating fractions by molecular weight (Fig. 1c). The target compound elutes at 0.5–1.5 kDa, confirmed by MALDI-TOF MS.
Chelation and Desalting
Copper residues from radical cleavage are removed via Chelex 100 chelation, followed by desalting on Sephadex G-25. Freeze-drying produces a stable, hygroscopic powder.
Analytical Characterization
Spectroscopic Profiling
Molecular Weight Distribution
GPC profiles show a narrow polydispersity (Đ = 1.1–1.3), with 90% of molecules between 1,200–1,800 Da.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Sulfation Integrity |
|---|---|---|---|
| Copper/H₂O₂ cleavage | 70–75 | 95 | High |
| Ionic liquid hydrolysis | 85–90 | 90 | Moderate |
| Nitrous acid cleavage | 60–65 | 85 | Low |
Copper-mediated cleavage outperforms other methods in sulfation preservation, critical for bioactivity.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves sulfation of a precursor sugar alcohol or amino sugar. For example, stereospecific sulfation can be achieved using sulfur trioxide-triethylamine complexes in anhydrous DMF at 0–4°C . To confirm stereochemical integrity, use chiral HPLC with a polar stationary phase (e.g., Amide-80 column) and compare retention times with validated standards. Nuclear Overhauser Effect (NOE) NMR correlations are critical for verifying the 2R,3R,4R,5R configuration .
Q. How can the compound’s stability be evaluated under varying pH and temperature conditions?
- Methodological Answer : Perform forced degradation studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via LC-MS with a QTOF detector to identify byproducts (e.g., desulfation or oxidation products). For example, base hydrolysis may cleave the sulfate ester, detectable as a mass shift of −80 Da .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability. Conduct pharmacokinetic profiling using radiolabeled (³H or ¹⁴C) compound in rodent models to measure tissue distribution and half-life. Compare in vitro IC₅₀ values (e.g., enzyme inhibition assays) with in vivo efficacy using dose-response curves. Adjust for plasma protein binding effects via equilibrium dialysis .
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. For example, develop a UPLC-MS/MS method with a limit of detection (LOD) ≤0.05% for impurities. Use a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate specificity, linearity (R² ≥0.995), and precision (%RSD <2.0) using spiked samples .
Q. What computational approaches predict the compound’s interactions with sulfotransferase enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of human sulfotransferase SULT1A1 (PDB: 3F3Y). Focus on hydrogen bonding between the sulfate group and catalytic His107. Validate predictions with mutagenesis studies (e.g., His108Ala) and measure enzymatic activity via radioactive (³⁵S) PAPS cofactor assays .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s role in glycosaminoglycan biosynthesis pathways?
- Methodological Answer : Use siRNA knockdown of key enzymes (e.g., chondroitin sulfotransferase) in HEK293 cells. Treat cells with 10–100 µM compound and quantify glycosaminoglycan levels via dimethylmethylene blue (DMMB) assays. Confirm sulfation patterns with disaccharide analysis using chondroitinase ABC digestion followed by HILIC-MS .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., untreated vs. 1–100 µM treatments). For outliers, apply Grubbs’ test (α=0.05) and repeat experiments in triplicate .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in aqueous solutions?
- Methodological Answer : The sulfate group may hydrolyze in humid conditions, releasing sulfuric acid. Store lyophilized powder at −20°C in a desiccator. Prepare solutions in neutral buffers (pH 6.5–7.5) immediately before use. Wear nitrile gloves and safety goggles; consult SDS for emergency procedures (e.g., eye exposure requires 15-minute water rinse) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
